MRK-016

Description

Properties

IUPAC Name |

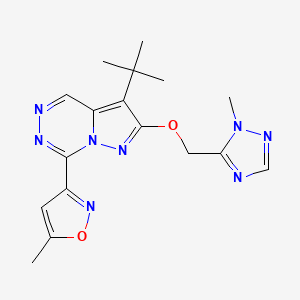

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSYOGCIDRANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426080 | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342652-67-9, 783331-24-8 | |

| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MRK-016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRK-016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MRK-016: A Technical Whitepaper on the Selective GABAA α5 Negative Allosteric Modulator

Executive Summary: MRK-016 is a potent, selective negative allosteric modulator (NAM), often referred to as an inverse agonist, targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. It binds to the benzodiazepine (B76468) site on these receptors and has demonstrated cognition-enhancing and rapid antidepressant-like effects in various preclinical models. Despite its promising preclinical profile, including high binding affinity and functional selectivity for the α5 subtype, its development was halted due to poor tolerability in elderly subjects and variable human pharmacokinetics. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, preclinical data, experimental methodologies, and the signaling pathways it modulates.

Introduction to GABAA α5 Receptors and this compound

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are heteropentameric structures, typically composed of two α, two β, and one γ subunit.[1][2] The specific α subunit isoform (α1-6) dictates the receptor's pharmacological properties and anatomical distribution.[3]

The α5 subunit is of particular interest as it is highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2][4] Receptors containing the α5 subunit (α5-GABAARs) are predominantly located extrasynaptically, where they mediate tonic inhibition—a persistent, low-level inhibitory conductance that regulates neuronal excitability.[5] This unique localization has implicated α5-GABAARs in the modulation of cognitive processes and synaptic plasticity, such as long-term potentiation (LTP).[4][6][7]

Modulating the activity of α5-GABAARs has been a key strategy for developing novel therapeutics for cognitive disorders. Negative allosteric modulators (NAMs) or inverse agonists at this site are hypothesized to reduce tonic inhibition, thereby enhancing neuronal excitability and facilitating cognitive functions.[5][8] this compound emerged from these efforts as a potent and selective α5-GABAAR NAM with promising nootropic properties.[8][9]

Physicochemical Properties

This compound is a pyrazolotriazine derivative with the following properties.

| Property | Value | Reference |

| Chemical Name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][4][10][11]triazine | [10][12] |

| Molecular Formula | C₁₇H₂₀N₈O₂ | [9][10] |

| Molecular Weight | 368.39 g/mol | [10][12] |

| CAS Number | 342652-67-9 | [10][12] |

| Purity | ≥98% (HPLC) | [12] |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | [10][12] |

Pharmacology

Mechanism of Action

This compound acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of GABAA receptors.[10][11] While it binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits, it exhibits functional selectivity as an inverse agonist primarily at the α5-containing receptors.[11][13] This selectivity is key to its cognitive-enhancing effects without the anxiogenic or proconvulsant activities associated with non-selective GABAA inverse agonists.[5][10][12]

Binding Affinity Profile

This compound displays high affinity across several human recombinant GABAA receptor subtypes, with Ki values in the low nanomolar range.

| Receptor Subtype (Human Recombinant) | Ki (nM) | Reference |

| α1β3γ2 | 0.83 | [10][12] |

| α2β3γ2 | 0.85 | [10][12] |

| α3β3γ2 | 0.77 | [10][12] |

| α5β3γ2 | 1.4 | [10][12] |

| Native Rat Brain Receptors | 0.8 - 1.5 | [11] |

Functional Activity

The functional selectivity of this compound is demonstrated by its potent inverse agonist activity at the α5 subtype.

| Parameter | Value | Description | Reference |

| EC₅₀ | 3 nM | Inverse agonist activity at the α5-subtype. | [10][12] |

| Efficacy | 5- to 10-fold greater | Efficacy at inhibiting α5-containing GABAARs compared to α1, α2, and α3 subtypes. | [13] |

Preclinical Efficacy

In Vitro Studies

This compound has been shown to enhance synaptic plasticity in hippocampal brain slices, a key cellular correlate of learning and memory. Specifically, it increases long-term potentiation (LTP), and to a greater extent than the prototype α5-selective compound, α5IA.[10][11]

In Vivo Studies

Animal studies have consistently demonstrated the cognitive-enhancing and antidepressant-like effects of this compound, alongside a favorable safety profile in preclinical models.

| Model / Assay | Species | Dose | Key Finding | Reference |

| Morris Water Maze | Rat | N/A | Enhanced cognitive performance in the delayed matching-to-position task. | [11] |

| Anxiety Models | Rat | N/A | Not anxiogenic. | [11] |

| Seizure Models | Mouse | N/A | Not proconvulsant and did not produce kindling. | [11] |

| Contextual Fear Conditioning | Mouse | N/A | Prevents LPS-induced cognitive deficits and restores hippocampal BDNF expression. | [14] |

| Forced Swim Test (FST) | Mouse | 3 mg/kg | Significantly decreased immobility time, indicating a rapid antidepressant-like effect. | [13] |

| Female Urine Sniffing Test (FUST) | Mouse | 3 mg/kg | Reversed anhedonia-like behavior in a chronic stress model. | [13] |

| Rota-rod Performance | Mouse | 3 or 9 mg/kg | No impairment of motor coordination, unlike ketamine. | [13] |

| Prepulse Inhibition (PPI) | Mouse | N/A | No reduction in PPI, a measure of sensorimotor gating. | [13] |

Pharmacokinetics and Metabolism

This compound demonstrated good oral bioavailability and receptor occupancy. However, its pharmacokinetic profile varied significantly across species, particularly between preclinical species and humans.

| Species | Parameter | Value | Reference |

| Rat | Receptor Occupancy ED₅₀ | 0.39 mg/kg (oral) | [11] |

| Rat | Plasma EC₅₀ | 15 ng/mL | [11] |

| Rat | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |

| Dog | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |

| Rhesus Monkey | Plasma EC₅₀ | 21 ng/mL | [11] |

| Rhesus Monkey | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |

| Human | Half-life (t₁/₂) | ~3.5 h | [11] |

The short half-life in preclinical species contrasted with a longer half-life in humans, which was attributed to a much lower rate of turnover in human hepatocytes compared to those of rats, dogs, or monkeys.[11]

Clinical Development and Outcomes

This compound advanced to human clinical trials. In young male subjects, it was well-tolerated, with a maximal tolerated single dose of 5 mg, corresponding to an estimated receptor occupancy of around 75%.[11] However, the compound was poorly tolerated in elderly subjects, even at a low dose of 0.5 mg.[11] This poor tolerability, combined with variable human pharmacokinetics, ultimately led to the discontinuation of its clinical development.[11]

Key Experimental Methodologies

Radioligand Binding Assays

Binding affinity (Ki) of this compound was determined using radioligand displacement assays. The general protocol involves:

-

Preparation of Membranes: Membranes are prepared from cell lines (e.g., L(tk-) or HEK293 cells) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[15][16]

-

Incubation: Membranes are incubated with a specific concentration of a suitable radioligand that binds to the benzodiazepine site, such as [³H]flumazenil.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding sites.

-

Separation and Counting: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Electrophysiology (Hippocampal Slice LTP)

The effect of this compound on LTP is assessed in acute hippocampal slices from mice.[10][11]

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collateral pathway.

-

Baseline Measurement: A stable baseline of fEPSPs is recorded for 15-20 minutes.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation or a 10-20 Hz train).[7]

-

Drug Application: this compound is bath-applied to the slice before and during the HFS to assess its effect on the magnitude and threshold of LTP induction. The potentiation of the fEPSP slope is measured for at least 60 minutes post-HFS.[10][11]

Behavioral Assay: Morris Water Maze (Delayed Matching-to-Position)

This task assesses spatial learning and memory in rodents.[11]

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

-

Training (Matching Phase): On each day, a rat is placed in the pool and allowed to find the hidden platform. The location of the platform is changed daily.

-

Testing (Test Phase): After a delay period following the initial training trial, the rat is returned to the pool and must find the platform in the same location.

-

Drug Administration: this compound or vehicle is administered orally before the test phase.

-

Data Analysis: Performance is measured by the latency to find the platform and the path length taken. A reduction in latency or path length in the drug-treated group compared to the vehicle group indicates cognitive enhancement.[11]

Receptor Occupancy Studies (PET)

In vivo receptor occupancy was determined in rhesus monkeys using positron emission tomography (PET) with the radiotracer [¹¹C]flumazenil, which binds to the benzodiazepine site of GABAA receptors.[11]

-

Baseline Scan: A baseline PET scan is conducted to measure the initial binding potential of [¹¹C]flumazenil in the brain.

-

Drug Administration: this compound is administered orally.

-

Post-Dose Scan: A second PET scan is performed after drug administration.

-

Data Analysis: The reduction in [¹¹C]flumazenil binding after this compound administration is used to calculate the percentage of GABAA receptor occupancy at a given plasma concentration of this compound. This allows for the determination of the plasma EC₅₀ (the concentration required to achieve 50% receptor occupancy).[11]

Signaling and Workflow Diagrams

Caption: Mechanism of this compound at the α5-GABAAR.

Caption: Workflow for Radioligand Binding Assay.

Caption: Logical Flow of this compound Development.

Conclusion

This compound is a well-characterized α5-GABAAR selective negative allosteric modulator that served as a valuable tool for elucidating the role of this receptor subtype in cognition and mood regulation. Its preclinical profile was highly encouraging, demonstrating potent cognitive enhancement and rapid antidepressant-like effects without the typical side effects of non-selective GABAA modulators.[11][13] However, the translation to clinical use was unsuccessful due to tolerability issues in the elderly population and unpredictable pharmacokinetics.[11] Despite its discontinuation for therapeutic development, the data gathered on this compound remains highly relevant for researchers in neuroscience and drug development, providing critical insights into the therapeutic potential and challenges of targeting the GABAA α5 receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hippocampal α5-GABAA Receptors Modulate Dopamine Neuron Activity in the Rat Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Modulation of α5 GABAA Receptors Exacerbates Aberrant Inhibition at Key Hippocampal Neuronal Circuits in APP Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 4. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 5. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. rndsystems.com [rndsystems.com]

- 11. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 13. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. researchgate.net [researchgate.net]

The Discovery and Development of MRK-016: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit. Initially investigated for cognitive enhancement, its unique mechanism of action has led to significant exploration of its potential as a rapid-acting antidepressant. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanistic understanding of this compound, presenting key data, experimental methodologies, and associated signaling pathways. While development was halted due to tolerability issues in elderly subjects, the story of this compound provides valuable insights into the therapeutic potential of targeting the α5-GABAA receptor for neuropsychiatric disorders.

Introduction: The Rationale for α5-GABAA Receptor Modulation

The discovery of this compound is rooted in the growing understanding of the role of the α5 subunit-containing GABAA receptors in cognitive processes and mood regulation. These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critically involved in learning, memory, and emotional processing. Unlike other GABAA receptor subtypes responsible for the sedative and anxiolytic effects of benzodiazepines, the α5 subtype has been specifically implicated in tonic inhibition, which plays a crucial role in synaptic plasticity. The hypothesis was that negative allosteric modulation of these receptors could disinhibit pyramidal neurons, thereby enhancing cognitive function and potentially exerting antidepressant effects.

Discovery and Physicochemical Properties

This compound, chemically known as 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1][2][3]triazine, is a pyrazolotriazine derivative.[4] It was developed as a selective inverse agonist for the α5-GABAA receptor.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H20N8O2 | [5] |

| Molecular Weight | 368.39 g/mol | [5] |

| CAS Number | 342652-67-9 | [5] |

Pharmacodynamics: Receptor Binding and Efficacy

This compound exhibits high affinity for the benzodiazepine (B76468) binding site on human and rat GABAA receptors. While it binds to α1, α2, α3, and α5 subtypes with similar affinity, it displays functional selectivity as a negative allosteric modulator with greater efficacy at the α5 subtype.[2][4]

Table 2: Receptor Binding Affinity (Ki) of this compound at Recombinant Human GABAA Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.83 | [5] |

| α2β3γ2 | 0.85 | [5] |

| α3β3γ2 | 0.77 | [5] |

| α5β3γ2 | 1.4 | [5] |

Table 3: Efficacy of this compound as a Negative Allosteric Modulator

| Parameter | Value | Reference |

| EC50 (α5-subtype) | 3 nM | [5] |

| Functional Selectivity | 5- to 10-fold greater efficacy at inhibiting α5-containing GABAARs | [2] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several species, revealing a short half-life in preclinical models but a longer half-life in humans.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Half-life (t1/2) | Reference |

| Rat | 0.3 - 0.5 h | [4] |

| Dog | 0.3 - 0.5 h | [4] |

| Rhesus Monkey | 0.3 - 0.5 h | [4] |

| Human | ~3.5 h | [4] |

Table 5: Receptor Occupancy of this compound

| Species | Dose for 50% Occupancy (ED50) | Plasma EC50 | Reference |

| Rat | 0.39 mg/kg (oral) | 15 ng/mL | [4] |

| Rhesus Monkey | - | 21 ng/mL | [4] |

Preclinical Efficacy as a Rapid-Acting Antidepressant

The investigation of this compound as an antidepressant was prompted by the hypothesis that, similar to the NMDA receptor antagonist ketamine, it could rapidly reverse stress-induced deficits by modulating glutamatergic neurotransmission.

Key Preclinical Models and Findings

Forced Swim Test (FST): In a classical test of antidepressant efficacy, a single administration of this compound (3 mg/kg) significantly decreased immobility time in mice, comparable to the effects of ketamine (10 mg/kg).[2] This effect was observed at both 1 and 24 hours post-administration.[2]

Female Urine Sniffing Test (FUST): To assess anhedonia, a core symptom of depression, the FUST was employed. In mice subjected to chronic restraint stress, a single dose of this compound (3 mg/kg) rapidly reversed the loss of preference for female urine, an effect also seen with ketamine.[2]

Electroencephalography (EEG) Gamma Power: Similar to ketamine, this compound administration induced a significant and persistent increase in EEG power in the gamma frequency band in the frontal cortex of mice.[2] This increase in gamma power is considered a hallmark of rapid-acting antidepressant efficacy and is associated with activity-dependent synaptic plasticity.

Mechanism of Action: A Convergent Pathway with Ketamine

The antidepressant-like effects of this compound are believed to be mediated by a mechanism that converges with that of ketamine, ultimately leading to the potentiation of AMPA receptor-mediated glutamatergic transmission.

The binding of this compound to α5-containing GABAA receptors on inhibitory interneurons is thought to reduce their activity. This disinhibition of pyramidal neurons leads to an increase in glutamate release and subsequent activation of AMPA receptors, promoting synaptic potentiation and producing rapid antidepressant-like effects.[1][3] This proposed mechanism is supported by the finding that the antidepressant effects of this compound are blocked by the AMPA receptor antagonist NBQX.[2]

Experimental Protocols

Forced Swim Test (FST) in Mice

-

Objective: To assess antidepressant-like activity by measuring the immobility of mice in an inescapable cylinder of water.

-

Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

The duration of immobility is scored during the last 4 minutes of the test.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Drug Administration: this compound (3 mg/kg, i.p.) or vehicle is administered 1 or 24 hours before the test.

Female Urine Sniffing Test (FUST) in Mice

-

Objective: To measure anhedonia by assessing the preference of male mice for female urine.

-

Procedure:

-

Male mice are habituated to the testing environment.

-

A cotton swab dipped in water is presented to the mouse for a set duration (e.g., 3 minutes).

-

After an inter-trial interval, a cotton swab dipped in fresh estrus female urine is presented for the same duration.

-

The cumulative time spent sniffing each swab is recorded.

-

-

Drug Administration: this compound (3 mg/kg, i.p.) or vehicle is administered to chronically stressed mice 48 hours before the test.[2]

EEG Gamma Power Measurement in Mice

-

Objective: To measure changes in cortical gamma oscillations as a biomarker of rapid antidepressant response.

-

Procedure:

-

Mice are surgically implanted with EEG electrodes over the frontal cortex.

-

After a recovery period, baseline EEG is recorded.

-

This compound (3 mg/kg, i.p.) or vehicle is administered, and EEG is recorded for a subsequent period (e.g., 10-50 minutes post-injection).[2]

-

The recorded EEG data is subjected to power spectral analysis to quantify power in the gamma frequency band (typically 30-80 Hz).

-

References

- 1. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 3. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Female Urine Sniffing Test: A Novel Approach for Assessing Reward-Seeking Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

MRK-016: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MRK-016, a selective α5 subunit-containing GABAA negative allosteric modulator. The information presented herein is intended to support ongoing research and drug development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine, is a novel pyrazolotriazine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine | [1] |

| CAS Number | 342652-67-9 | |

| Molecular Formula | C₁₇H₂₀N₈O₂ | |

| Molecular Weight | 368.40 g/mol | [1] |

| SMILES | CN1N=CN=C1COC2=NN3C(C4=NOC(C)=C4)=NN=CC3=C2C(C)(C)C | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol. | [2] |

| Storage | Store at +4°C. | [2] |

Pharmacological Properties

This compound is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors. It acts as a selective inverse agonist at the benzodiazepine (B76468) binding site of these receptors.[1]

In Vitro Pharmacology

This compound exhibits high affinity for various human GABAA receptor subtypes, with a particular selectivity for the α5 subtype, as detailed in the following table.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (α5 subunit) | 3 nM | Human recombinant GABAA α5β3γ2 receptors | [3] |

| Kᵢ (α1β3γ2) | 0.83 nM | Human recombinant GABAA receptors | [3] |

| Kᵢ (α2β3γ2) | 0.85 nM | Human recombinant GABAA receptors | [3] |

| Kᵢ (α3β3γ2) | 0.77 nM | Human recombinant GABAA receptors | [3] |

| Kᵢ (α5β3γ2) | 1.4 nM | Human recombinant GABAA receptors | [3] |

| Kᵢ (α4β3γ2) | 395 nM | Human recombinant GABAA receptors | [3] |

| Kᵢ (α6β3γ2) | >4000 nM | Human recombinant GABAA receptors | [3] |

| Native Rat Brain Receptors Affinity | 0.8 - 1.5 nM | Rat brain tissue | [1] |

In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated nootropic and rapid antidepressant-like effects in various preclinical models. It readily penetrates the central nervous system.[3]

| Parameter | Value | Species | Route | Reference |

| Receptor Occupancy (ED₅₀) | 0.39 mg/kg | Rat | p.o. | [1] |

| Plasma EC₅₀ (Receptor Occupancy) | 15 ng/mL | Rat | p.o. | [1] |

| Plasma EC₅₀ (Receptor Occupancy) | 21 ng/mL | Rhesus Monkey | - | [1] |

| Half-life (t₁/₂) | 0.3 - 0.5 h | Rat, Dog, Rhesus Monkey | - | [1] |

| Half-life (t₁/₂) | ~3.5 h | Human | - | [1] |

Mechanism of Action and Signaling Pathway

This compound's mechanism of action as a negative allosteric modulator of α5-containing GABAA receptors leads to a reduction in GABAergic inhibitory neurotransmission. This disinhibition is thought to enhance excitatory glutamatergic signaling, mediated by AMPA receptors. This proposed mechanism underlies its observed rapid antidepressant-like effects, which are similar to those of ketamine but without direct NMDA receptor antagonism.[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis involves a multi-step process starting from commercially available precursors. The key steps likely include the formation of the pyrazolotriazine core, followed by the attachment of the tert-butyl, 5-methylisoxazol-3-yl, and 1-methyl-1H-1,2,4-triazol-5-ylmethoxy side chains through appropriate coupling and substitution reactions. Purification is typically achieved through column chromatography and recrystallization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for different GABAA receptor subtypes.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or from rat brain tissue are prepared by homogenization and centrifugation.[5]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]Ro 15-1788 or [³H]flumazenil) and varying concentrations of this compound in a final volume of 250-500 µL.[6]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer.

-

Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To assess the functional activity of this compound on GABAA receptors.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the desired GABAA receptor subunits are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2).

-

-

Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.

-

Drug Application: GABA is applied to the cells to elicit a current. This compound is then co-applied with GABA to determine its effect on the GABA-evoked current.

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of this compound on the amplitude and kinetics of the GABAA receptor-mediated currents.

In Vivo Behavioral Assays

Objective: To assess the antidepressant-like activity of this compound.[4]

Protocol:

-

Animals: Male CD-1 or C57BL/6J mice are used.[4]

-

Apparatus: A transparent plastic cylinder (e.g., 20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Data Collection: The duration of immobility during the last 4 minutes of the test session is recorded.

-

Data Analysis: The mean immobility time for the this compound treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the effect of this compound on learning and memory.

Protocol:

-

Animals: Male C57BL/6J mice are used.

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a distinct context (e.g., specific odor, lighting).

-

Procedure:

-

Training: Mice are placed in the conditioning chamber and, after a habituation period, receive a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 s duration) paired with the context. This compound or vehicle is administered either before or after training, depending on the experimental question (acquisition vs. consolidation).[7]

-

Testing: 24 hours later, mice are returned to the same context without the foot shock, and freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5 minutes).[8]

-

-

Data Analysis: The percentage of time spent freezing is calculated and compared between the this compound and vehicle groups.

Summary and Future Directions

This compound is a potent and selective negative allosteric modulator of α5 subunit-containing GABAA receptors with demonstrated nootropic and rapid antidepressant-like properties in preclinical models. Its unique mechanism of action, which involves the disinhibition of glutamatergic pathways, presents a promising avenue for the development of novel therapeutics for cognitive and mood disorders. Further research is warranted to fully elucidate its clinical potential and safety profile in human subjects. The detailed experimental protocols provided in this guide are intended to facilitate these ongoing research efforts.

References

- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. brieflands.com [brieflands.com]

- 7. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contextual fear response is modulated by M-type K+ channels and is associated with subtle structural changes of the axon initial segment in hippocampal GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of MRK-016: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors. Preclinical research has illuminated its potential therapeutic applications, primarily in the domains of major depressive disorder (MDD) and cognitive deficits associated with neurological and psychiatric conditions. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways. While the clinical development of this compound was halted due to poor tolerability in elderly subjects and variable pharmacokinetics, the extensive preclinical data available offers valuable insights for the development of future α5-GABAA NAMs as novel therapeutics.[1][2]

Core Data Summary

Binding Affinity and Potency

This compound exhibits high affinity for the benzodiazepine (B76468) binding site of human GABAA receptors containing α1, α2, α3, and α5 subunits, with a notable selectivity in its functional activity as an inverse agonist at the α5 subtype.

| Receptor Subtype | Ki (nM) | EC50 (nM) | Species | Reference |

| α1β3γ2 | 0.83 | - | Human | |

| α2β3γ2 | 0.85 | - | Human | |

| α3β3γ2 | 0.77 | - | Human | |

| α5β3γ2 | 1.4 | 3 | Human |

Preclinical Efficacy

This compound has demonstrated rapid and persistent antidepressant-like effects in rodent models of depression, comparable to the fast-acting antidepressant ketamine but with a more favorable side-effect profile.[3][4]

| Model | Species | Dose | Effect | Reference |

| Forced Swim Test (FST) | Mouse | 3 mg/kg | Significant decrease in immobility time at 1 and 24 hours post-administration.[3] | [3] |

| Female Urine Sniffing Test (FUST) | Mouse | 3 mg/kg | Rapid reversal of chronic restraint stress-induced anhedonia.[3] | [3] |

| Chronic Social Defeat Stress (CSDS) | Mouse | Not Specified | Reduced immobility in FST and tail suspension test, and reversed sucrose (B13894) preference deficit.[4] | [4] |

This compound has shown potential in mitigating cognitive deficits in preclinical models relevant to Alzheimer's disease and schizophrenia.

| Model | Species | Dose | Effect | Reference |

| Lipopolysaccharide (LPS)-induced cognitive deficit | Mouse | Not Specified | Prevented cognitive deficits and restored hippocampal BDNF expression despite elevated Aβ.[5] | [5] |

| Scopolamine-induced memory impairment | Not Specified | Not Specified | Promising cognitive effects in animal models.[2] | [2] |

Pharmacokinetics

| Species | Half-life (t1/2) | Oral Bioavailability | Key Notes | Reference |

| Rat | 0.3 - 0.5 h | Good receptor occupancy after oral dosing (ED50 = 0.39 mg/kg).[1] | Short half-life. | [1] |

| Dog | 0.3 - 0.5 h | Not Specified | Short half-life. | [1] |

| Rhesus Monkey | 0.3 - 0.5 h | Not Specified | Short half-life. | [1] |

| Human | ~3.5 h | Variable | Poorly tolerated in elderly subjects.[1][6] Well-tolerated in young males up to 5 mg.[1] | [1] |

Safety and Tolerability

Preclinical studies indicated a favorable safety profile for this compound, with a lack of anxiogenic or proconvulsant activity.[1] However, clinical trials in humans revealed tolerability issues, particularly in the elderly, which ultimately led to the cessation of its development.[1][2][6]

| Finding | Species | Key Notes | Reference |

| No anxiogenic effects | Rat | Assessed in preclinical models. | [1] |

| No proconvulsant activity | Mouse | Did not produce kindling. | [1] |

| No impairment of rota-rod performance | Mouse | Contrasted with ketamine. | [3] |

| No reduction of prepulse inhibition (PPI) | Mouse | Contrasted with ketamine. | [3] |

| No conditioned-place preference (CPP) | Mouse | Contrasted with ketamine. | [3] |

| Poor tolerability in elderly | Human | Observed at a dose of 0.5 mg.[1] | [1] |

| Well tolerated in young males | Human | Maximal tolerated single dose of 5 mg.[1] | [1] |

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.

-

Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height, 20 cm diameter) is filled with water (22-25°C) to a depth (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or hind limbs.[7][8]

-

Procedure (for mice):

-

Mice are individually placed into the cylinder for a single 6-minute session.[9]

-

The initial 2 minutes are considered a pre-test or habituation period and are not scored.[9]

-

During the subsequent 4 minutes, the duration of immobility is recorded.[9] Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.

-

-

Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is administered intraperitoneally 1 hour prior to the test.[3]

EEG Recording and Analysis

Electroencephalography (EEG) is utilized to measure brain electrical activity and assess the effects of compounds on neuronal oscillations.

-

Surgical Implantation:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

EEG electrodes are implanted over the frontal cortex, with a reference electrode placed over the cerebellum.[3] Specific coordinates relative to bregma are used for precise placement (e.g., AP: -1.34 mm, ML: ±1.50 mm; AP: -3.5 mm, ML: ±3.00 mm for recording electrodes, and AP: -6.00 mm, ML: +0.50 mm for ground/reference).[10]

-

-

Recording Procedure:

-

Data Analysis:

-

The recorded EEG data is subjected to power spectral analysis.

-

Power in different frequency bands is quantified: Delta (δ: 1.5–4 Hz), Theta (θ: 4–8 Hz), Alpha (α: 8–12 Hz), Beta (β: 13–30 Hz), and Gamma (γ: 30–100 Hz).[3][11]

-

Statistical analysis is performed to compare the power in each band before and after drug administration.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated by its action on α5-containing GABAA receptors, leading to a disinhibition of glutamatergic neurons and subsequent activation of downstream signaling cascades crucial for synaptic plasticity.

Proposed Mechanism of Antidepressant Action

This compound, as a negative allosteric modulator of α5-GABAA receptors, reduces the inhibitory tone on principal glutamatergic neurons, particularly in the prefrontal cortex and hippocampus. This disinhibition leads to an increase in glutamate (B1630785) release and subsequent activation of AMPA receptors. This is thought to mimic the downstream effects of ketamine, but with greater selectivity and a potentially better side-effect profile.

Downstream AMPA Receptor and BDNF Signaling

The activation of AMPA receptors by increased glutamate release triggers a cascade of intracellular events, including the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates its receptor, TrkB, leading to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in synaptic plasticity and neuronal survival.

Experimental Workflow for Preclinical Antidepressant Studies

A typical experimental workflow to evaluate the antidepressant-like effects of this compound involves animal models of depression, behavioral testing, and neurophysiological analysis.

Other Potential Therapeutic Applications

Anxiety Disorders

Given the role of the GABAergic system in anxiety, α5-GABAA NAMs have been investigated for their anxiolytic potential. Preclinical studies with compounds similar to this compound suggest that selective modulation of α2/α3 subunits is associated with anxiolysis without sedation. While this compound itself was found to be non-anxiogenic in rats, the broader class of α5-NAMs warrants further investigation for anxiety disorders.[1]

Cognitive Deficits in Schizophrenia

Cognitive impairment is a core feature of schizophrenia. The procognitive effects of this compound in animal models suggest its potential utility in addressing these deficits. However, the poor tolerability of this compound in humans has been a significant hurdle.[2] Further research into α5-NAMs with improved safety profiles is needed to explore this therapeutic avenue.

Conclusion and Future Directions

This compound has served as a valuable pharmacological tool, demonstrating the therapeutic potential of targeting α5-containing GABAA receptors for the treatment of depression and cognitive disorders. Its rapid antidepressant-like effects, mediated through a glutamatergic mechanism convergent with ketamine, highlight a promising avenue for the development of fast-acting antidepressants with a potentially improved side-effect profile.

The primary obstacle to the clinical translation of this compound was its poor tolerability in elderly individuals and its variable pharmacokinetic profile. Future research should focus on developing novel α5-GABAA NAMs with improved pharmacokinetic properties and a wider therapeutic window. A deeper understanding of the specific downstream signaling pathways and the molecular determinants of α5-NAM tolerability will be crucial for the successful development of the next generation of these promising therapeutic agents.

References

- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAergic inhibitory neurons as therapeutic targets for cognitive impairment in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 10. Frontiers | Low Cost Electrode Assembly for EEG Recordings in Mice [frontiersin.org]

- 11. mdpi.com [mdpi.com]

MRK-016 and its Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a selective negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors (α5-GABAARs) that has demonstrated significant potential in modulating synaptic plasticity. Preclinical studies have highlighted its ability to enhance long-term potentiation (LTP) and restore excitatory synaptic strength in models of chronic stress, suggesting its therapeutic utility in conditions associated with synaptic deficits, such as depression. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on synaptic plasticity, and the experimental methodologies used to elucidate these properties.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and higher cognitive functions. Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a promising investigational compound due to its targeted action on α5-GABAARs, which are predominantly expressed in brain regions critical for cognition and mood, including the hippocampus and prefrontal cortex. By selectively reducing the inhibitory tone mediated by these receptors, this compound facilitates excitatory neurotransmission and promotes synaptic strengthening.

Mechanism of Action: Targeting α5-GABAA Receptors

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors with high selectivity for those containing the α5 subunit.[1] This selective inhibition of α5-GABAAR-mediated tonic inhibition leads to a disinhibition of pyramidal neurons, thereby enhancing excitatory postsynaptic potentials and facilitating the induction of synaptic plasticity.

Signaling Pathway of this compound in Modulating Synaptic Plasticity

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the pharmacological profile of this compound and its impact on synaptic plasticity-related measures.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species | Receptor Subtype | Reference |

| EC50 | 3 nM | - | α5-GABAAR | [1] |

| Ki | 1.4 nM | Human | α5-GABAAR | [1] |

| 0.83 nM | Human | α1-GABAAR | [1] | |

| 0.85 nM | Human | α2-GABAAR | [1] | |

| 0.77 nM | Human | α3-GABAAR | [1] | |

| Receptor Occupancy (ED50) | 0.39 mg/kg (oral) | Rat | - | [1] |

Table 2: Effects of this compound on Synaptic Plasticity and Related Measures

| Experimental Model | Measured Parameter | Effect of this compound | Quantitative Data | Reference |

| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Increased LTP | Greater than α5IA | [1] |

| Chronic Stress Model (Rats) | AMPA/NMDA Ratio | Restoration of ratio | Data not specified | |

| Chronic Stress Model (Mice) | EEG Gamma Power | Increased gamma power | Data not specified | [2][3] |

| Forced Swim Test (Mice) | Immobility Time | Decreased immobility | 3 mg/kg dose effective | [2] |

| Female Urine Sniffing Test (Mice) | Anhedonia | Reversed anhedonia | 3 mg/kg dose effective | [2] |

Note: While studies indicate a positive effect of this compound on LTP and the AMPA/NMDA ratio, specific quantitative values for the magnitude of these changes are not consistently reported in the publicly available literature.

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on synaptic plasticity and related behaviors.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

While the precise protocol used in the Atack et al. (2009) study is not fully detailed in the abstract, a general methodology for assessing LTP in mouse hippocampal slices is as follows:

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Synaptic responses are evoked by stimulating the Schaffer collateral pathway.

-

-

LTP Induction and Measurement:

-

A stable baseline of fEPSPs is recorded for 20-30 minutes.

-

This compound or vehicle is bath-applied at a specified concentration.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

In Vivo Electrophysiology: EEG Gamma Power Measurement

The following protocol is based on studies investigating the effects of this compound on EEG in mice[2]:

-

Animal Preparation:

-

Mice are surgically implanted with EEG electrodes over the prefrontal cortex.

-

Animals are allowed to recover from surgery before experiments.

-

-

Drug Administration:

-

Mice are administered this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle.

-

-

EEG Recording:

-

EEG signals are recorded continuously before and after drug administration.

-

The recorded EEG data is subjected to power spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

-

-

Data Analysis:

-

Changes in gamma power following this compound administration are compared to baseline and to the vehicle-treated group.

-

Behavioral Models of Depression

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

Mice are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

After a set time (e.g., 60 minutes), mice are placed in the water cylinder for a 6-minute test session.

-

The duration of immobility during the last 4 minutes of the test is recorded.

-

-

Endpoint: A decrease in immobility time is interpreted as an antidepressant-like effect.[2]

-

Procedure:

-

Male mice are subjected to a chronic stress paradigm to induce anhedonia.

-

Mice are administered a single dose of this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

At a specified time after treatment (e.g., 24 hours), mice are presented with a choice between sniffing female urine and a neutral substance.

-

-

Endpoint: An increase in the time spent sniffing female urine in the this compound treated group compared to the vehicle group indicates a reversal of anhedonia.[2]

Experimental Workflow for Preclinical Evaluation of this compound

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances synaptic plasticity through the negative allosteric modulation of α5-GABAARs. This mechanism of action, leading to a potentiation of excitatory neurotransmission, underpins its observed rapid antidepressant-like effects in preclinical models. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should aim to:

-

Quantify the precise magnitude of LTP enhancement and the dose-response relationship in hippocampal and prefrontal cortical slices.

-

Provide detailed quantitative analysis of the changes in the AMPA/NMDA ratio following this compound administration in both healthy and stressed animals.

-

Investigate the effects of chronic this compound administration on synaptic plasticity and neuronal morphology, including spine density and dendritic complexity.

-

Explore the potential of this compound in other neurological and psychiatric disorders characterized by synaptic deficits.

Conclusion

This compound represents a targeted approach to modulating synaptic plasticity with the potential for rapid therapeutic effects. Its selectivity for α5-GABAARs offers a promising avenue for the development of novel treatments for depression and other CNS disorders. While the foundational preclinical work is compelling, a more detailed and quantitative understanding of its effects on synaptic function is crucial for its continued development and potential translation to the clinic.

References

- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MRK-016: A Novel α5-GABAergic Modulator for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRK-016 is a selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit. Preclinical research has demonstrated its potential as a rapid-acting antidepressant, exhibiting efficacy in various rodent models of depression. This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological properties, efficacy in behavioral assays, and the underlying mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments, which often have a delayed onset of action. The discovery of rapid-acting antidepressants like the NMDA receptor antagonist ketamine has opened new avenues for research. This compound, a negative allosteric modulator of α5 subunit-containing GABAA receptors (α5-GABA-A-NAMs), has emerged as a promising candidate with a novel mechanism of action for the treatment of depression. This technical guide synthesizes the key preclinical findings on this compound.

Pharmacological Profile of this compound

This compound is a pyrazolotriazine that demonstrates high affinity for the benzodiazepine (B76468) binding site on GABAA receptors.[1] It acts as an inverse agonist with functional selectivity for the α5 subtype.[1][2]

Binding Affinity and Potency

This compound exhibits nanomolar affinity for recombinant human GABAA receptors containing α1, α2, α3, and α5 subunits.[1][2][3] While it binds to multiple subunits, its inverse agonist activity is more pronounced at α5-containing receptors.[1]

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound

| Parameter | Receptor Subunit | Value (nM) | Species | Reference |

| Ki | α1-containing | 0.83 | Human | [2][3] |

| α2-containing | 0.85 | Human | [2][3] | |

| α3-containing | 0.77 | Human | [2][3] | |

| α5-containing | 1.4 | Human | [2][3] | |

| Native GABAA Receptors | 0.8 - 1.5 | Rat | [1] | |

| EC50 | α5-subtype (inverse agonist) | 3 | Not Specified | [2] |

Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of this compound in several species. Notably, it has a short half-life in rodents and non-human primates.[1]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Half-life (t½) | Route of Administration | Reference |

| Rat | 0.3 - 0.5 h | Oral | [1] |

| Dog | 0.3 - 0.5 h | Oral | [1] |

| Rhesus Monkey | 0.3 - 0.5 h | Oral | [1] |

Receptor Occupancy

In vivo studies have established a relationship between the administered dose of this compound and its occupancy of GABAA receptors in the brain.[1][4]

Table 3: In Vivo Receptor Occupancy of this compound

| Species | Dose for 50% Occupancy (ED50) | Plasma EC50 | Method | Reference |

| Rat | 0.39 mg/kg (oral) | 15 ng/ml | Not Specified | [1] |

| Rhesus Monkey | Not Specified | 21 ng/ml | [11C]flumazenil PET | [1] |

A dose of 3 mg/kg in mice is estimated to produce approximately 70% receptor occupancy.[4]

Preclinical Efficacy in Models of Depression

This compound has demonstrated rapid and persistent antidepressant-like effects in multiple rodent behavioral paradigms.

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants. A single administration of this compound significantly reduces immobility time in mice, indicative of an antidepressant-like effect.[4] This effect is observed as early as 1 hour and persists for at least 24 hours after administration.[4]

Table 4: Efficacy of this compound in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose | Time Point | Outcome | p-value | Reference |

| Vehicle | - | 1 h | - | - | [4] |

| This compound | 3 mg/kg | 1 h | Decreased immobility | < 0.001 | [4] |

| Ketamine | 10 mg/kg | 1 h | Decreased immobility | < 0.05 | [4] |

Female Urine Sniffing Test (FUST)

The FUST assesses anhedonia, a core symptom of depression, by measuring the preference of male mice for female urine. In a chronic restraint stress (CRS) model of depression, a single dose of this compound rapidly reverses the stress-induced deficit in female urine preference.[4]

Table 5: Efficacy of this compound in the Female Urine Sniffing Test (FUST) in Mice

| Treatment Group | Dose | Stress Condition | Outcome | p-value | Reference |

| Vehicle | - | CRS | No reversal of anhedonia | > 0.05 | [4] |

| This compound | 3 mg/kg | CRS | Reversal of anhedonia | < 0.001 | [4] |

| Ketamine | 10 mg/kg | CRS | Reversal of anhedonia | < 0.01 | [4] |

| Fluoxetine | 20 mg/kg | CRS | No reversal of anhedonia | > 0.05 | [4] |

Chronic Social Defeat Stress (CSDS)

In the CSDS model, this compound has been shown to have antidepressant-like effects by reducing immobility in the tail suspension test (TST) and FST, and by reversing the deficit in sucrose (B13894) preference.[5]

Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated by its action as a negative allosteric modulator at α5-containing GABAA receptors. This leads to a disinhibition of pyramidal neurons, increased glutamatergic transmission, and potentiation of synaptic strength.[4][5]

Role of AMPA Receptors and Gamma Oscillations

Similar to ketamine, the antidepressant-like effects of this compound are dependent on the activation of AMPA-type glutamate (B1630785) receptors.[4] Pre-treatment with the AMPA receptor antagonist NBQX blocks the antidepressant effects of this compound in the FST.[4] Furthermore, this compound induces a transient increase in EEG gamma power, a marker of neuronal activity and synaptic plasticity, which is also blocked by NBQX.[4]

Experimental Protocols

Animals

Studies have primarily used male C57BL/6J mice, typically 8 weeks old at the start of the experiments.[4] For some experiments, such as prepulse inhibition, CD-1 mice have been utilized.[4] Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

Drug Administration

This compound is typically dissolved in DMSO and administered intraperitoneally (i.p.) at a volume of 1.125 ml/kg.[4] The standard dose used in most efficacy studies is 3 mg/kg, which achieves approximately 70% receptor occupancy.[4] For comparison, ketamine hydrochloride is dissolved in saline or DMSO and administered i.p. at doses ranging from 10 mg/kg to 30 mg/kg.[4]

Forced Swim Test (FST) Protocol

The FST is conducted by placing mice in a clear Plexiglas cylinder (30 cm height x 20 cm diameter) filled with 15 cm of water (23 ± 1°C) for a 6-minute session.[4] The sessions are video-recorded, and the total duration of immobility during the last 4 minutes of the test is scored by an observer blinded to the treatment groups.[4]

Chronic Restraint Stress (CRS) Protocol

Male C57BL/6J mice are subjected to restraint in perforated tubes for 4 hours daily for 10 consecutive days.[4] During restraint, animals are exposed to the background noise of a biological safety cabinet and blinking fluorescent lighting.[4] Mice are individually housed throughout the CRS protocol.[4]

Female Urine Sniffing Test (FUST) Protocol

The FUST is used to assess anhedonia in male mice.[4] The test involves a 3-minute exposure to a cotton tip dipped in sterile water, followed by a 45-minute interval, and then a 3-minute exposure to a cotton tip dipped in estrus female urine.[6] The cumulative time spent sniffing the cotton tip is recorded.[6]

EEG Recordings

For EEG recordings, mice are implanted with frontal EEG electrodes referenced to the cerebellum.[4] After a baseline recording, animals are administered the AMPA receptor antagonist NBQX (10 mg/kg, i.p.) or saline, followed 20 minutes later by this compound (3 mg/kg, i.p.).[4] EEG activity is then recorded to assess changes in power across different frequency bands.[4]

Safety and Tolerability

Preclinical studies in mice have shown that unlike ketamine, this compound does not impair motor coordination on the rota-rod, does not reduce prepulse inhibition (a measure of sensorimotor gating), does not induce conditioned place preference (an indicator of abuse liability), and does not alter locomotion at antidepressant-effective doses.[4]

Conclusion

The preclinical data for this compound strongly support its potential as a novel, rapid-acting antidepressant. Its efficacy in multiple, validated animal models of depression, coupled with a favorable side-effect profile compared to ketamine, makes it a compelling candidate for further clinical investigation. The mechanism of action, involving the negative allosteric modulation of α5-containing GABAA receptors and subsequent enhancement of glutamatergic signaling, represents a promising new therapeutic strategy for the treatment of MDD. This technical guide provides a solid foundation of the preclinical research on this compound for scientists and drug development professionals.

References

- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Female Urine Sniffing Test: A Novel Approach for Assessing Reward-Seeking Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cognitive Potential: A Technical Guide to the Nootropic Effects of MRK-016

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, a target of significant interest for cognitive enhancement. This document provides a comprehensive technical overview of the nootropic effects of this compound, synthesizing preclinical data on its mechanism of action, efficacy in various cognitive and affective models, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of α5-GABA-A receptor modulation for cognitive and neuropsychiatric disorders.

Introduction

The modulation of GABAergic neurotransmission presents a compelling strategy for enhancing cognitive function. The α5 subunit-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators or inverse agonists of these receptors, such as this compound, have been shown to enhance cognitive processes. This compound has demonstrated pro-cognitive and rapid antidepressant-like effects in preclinical models, suggesting its potential for treating cognitive deficits and mood disorders. This whitepaper consolidates the existing research on this compound, offering a detailed examination of its pharmacological profile and nootropic activity.

Pharmacological Profile and Binding Affinity

This compound exhibits high affinity for the benzodiazepine (B76468) binding site of recombinant human GABA-A receptors containing α1, α2, α3, and α5 subunits. Notably, it demonstrates functional selectivity as an inverse agonist with greater efficacy at the α5 subtype.[1]

| Receptor Subtype | Binding Affinity (Ki) in nM | Efficacy |

| α1-containing GABA-A | 0.83[2] | Low Inverse Agonist |

| α2-containing GABA-A | 0.85[2] | Low Inverse Agonist |

| α3-containing GABA-A | 0.77[2] | Low Inverse Agonist |

| α5-containing GABA-A | 1.4[2] | Selective Inverse Agonist (EC50 = 3 nM)[2] |

Table 1: Binding Affinity and Efficacy of this compound at Human GABA-A Receptor Subtypes.

Mechanism of Action: A Signaling Cascade for Cognitive Enhancement

The nootropic effects of this compound are believed to stem from its ability to disinhibit pyramidal neurons in the hippocampus and prefrontal cortex. As an inverse agonist at α5-containing GABA-A receptors on these neurons, this compound reduces the tonic inhibitory current mediated by ambient GABA. This disinhibition leads to an increase in glutamatergic neurotransmission, a mechanism that shares downstream commonalities with the rapid-acting antidepressant ketamine.[3][4]

The proposed signaling pathway is as follows:

Preclinical Efficacy: Summary of In Vivo and In Vitro Studies

This compound has been evaluated in a range of preclinical models, demonstrating its potential to enhance cognitive function and exert rapid antidepressant-like effects without the side effects associated with non-selective GABA-A modulators or NMDA receptor antagonists like ketamine.

| Experimental Model | Species | Key Findings | Dosage/Concentration |

| In Vitro | |||

| Hippocampal Slice Electrophysiology | Mouse | Increased Long-Term Potentiation (LTP).[1] | Not specified |

| In Vivo - Cognitive Enhancement | |||

| Delayed Matching-to-Position Morris Water Maze | Rat | Enhanced cognitive performance.[1] | 0.3 mg/kg (oral) |

| Contextual Fear Conditioning (LPS-induced deficit) | Mouse | Restored behavioral expression of fear, indicating improved memory.[5] | Not specified |

| In Vivo - Antidepressant-like Effects | |||

| Forced Swim Test | Mouse | Decreased immobility time. | 3 mg/kg |

| Female Urine Sniffing Test (Chronic Stress) | Mouse | Reversed loss of preference for female urine. | 3 mg/kg |

| In Vivo - Safety and Tolerability | |||

| Elevated Plus Maze | Rat | No anxiogenic-like effects.[1] | Not specified |

| Pentylenetetrazole (PTZ) Kindling | Mouse | Not proconvulsant and did not produce kindling.[1] | Not specified |

Table 2: Summary of Preclinical Studies on the Efficacy and Safety of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of a nootropic compound like this compound.

Hippocampal Slice Long-Term Potentiation (LTP)

-

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

-

Procedure:

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult male mice or rats in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.[3][6]

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface or submersion chamber at room temperature while being continuously perfused with oxygenated ACSF.[3]

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF. Synaptic responses are evoked by stimulating the Schaffer collateral pathway.[6]

-

Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

Drug Application: this compound is bath-applied at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[7]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

-

Delayed Matching-to-Position (DMP) Morris Water Maze

-

Objective: To evaluate spatial working memory.[1]

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[8]

-

Procedure:

-

Habituation: Animals are habituated to the pool and the task of finding a visible platform for 1-2 days.

-

Testing: Each day, the location of the hidden platform is changed.[9]

-

Trials: On each testing day, animals perform two trials. The first trial is the "sample" trial where the animal learns the new platform location. The second trial, conducted after a delay (e.g., 30 minutes to 4 hours), is the "choice" trial to assess memory of the new location.

-

Drug Administration: this compound is administered orally (e.g., 0.3 mg/kg in rats) at a specified time before the first trial of each day.[1]

-

Data Collection: Escape latency (time to find the platform) and path length are recorded using a video tracking system. A shorter escape latency in the choice trial compared to the sample trial indicates successful working memory.

-

Forced Swim Test (FST)

-

Objective: To assess antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Pre-test (Day 1): Mice are placed in the water for 15 minutes.

-

Test (Day 2): 24 hours after the pre-test, mice are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

Recording: 30-60 minutes after injection, mice are placed in the water for a 6-minute test session. The duration of immobility during the last 4 minutes of the session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Pentylenetetrazole (PTZ) Kindling

-